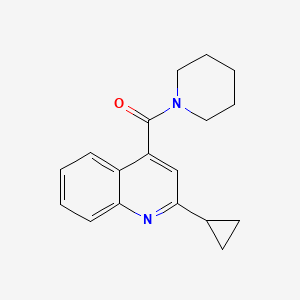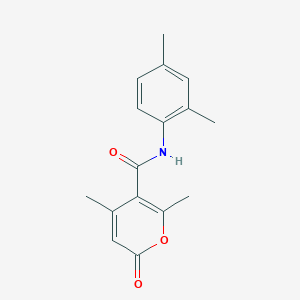
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone, also known as CPQM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CPQM belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood. However, studies have suggested that (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exerts its pharmacological effects by interacting with specific receptors in the body, including dopamine receptors, sigma receptors, and cannabinoid receptors. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to modulate the activity of these receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been shown to possess analgesic properties by modulating the activity of pain receptors in the body. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess antipsychotic properties by modulating the activity of dopamine receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone's anticancer properties warrant further investigation, particularly in the development of novel cancer therapies. Furthermore, the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood, and further research is needed to elucidate its pharmacological effects. Finally, the synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized to improve its yield and purity, making it a more attractive candidate for drug development.
Conclusion
In conclusion, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is a promising compound with potential applications in drug development. Its synthesis method is complex but can be optimized to improve its yield and purity. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to elucidate the mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone and optimize its synthesis for drug development.
Métodos De Síntesis
The synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone involves several steps, starting with the reaction of 2-cyclopropylquinoline with piperidine in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. The synthesis process is complex and requires expertise in organic chemistry. However, the yield of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(2-cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-10-4-1-5-11-20)15-12-17(13-8-9-13)19-16-7-3-2-6-14(15)16/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWYVGKOEUYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)
![N-(2-fluoro-4-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7461746.png)

![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)


![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)